molecular formula C13H8Cl2N2O B8431358 2-Chloro-4-(5-chloro-4-hydroxymethyl-pyridin-3-yl)-benzonitrile

2-Chloro-4-(5-chloro-4-hydroxymethyl-pyridin-3-yl)-benzonitrile

Cat. No. B8431358
M. Wt: 279.12 g/mol
InChI Key: CNKQKUXPJLWAPB-UHFFFAOYSA-N
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Patent
US08519134B2

Procedure details

To the solution of 2-Chloro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile (320 mg, 1.21 mmol), (3-Bromo-5-chloro-pyridin-4-yl)-methanol (220 mg, 1.21 mmol) and PdCl2(dppf). CH2Cl2 adduct (79 mg, 0.09 mmol) in DMF (4 mL) was added 2M Na2CO3 solution (1.82 ml, 3.64 mmol) under Nitrogen atmosphere. The mixture was stirred and heated at 100° C. for 4 hrs. After letting cool to room temperature, solvent was removed in vacuo. The resulting residue was dissolved in DCM and saturated NH4Cl solution. After extraction with DCM and separation, the combined extracts were concentrated and purified by ISCO 12 g (0-30% EtOAc/Hep) to give 2-Chloro-4-(5-chloro-4-hydroxymethyl-pyridin-3-yl)-benzonitrile (142 mg, 52%) as colorless solid; ESI-MS m/z; 279 [M+1]+, Retention time 1.41 min. 1H-NMR (CDCl3, 400 MHz) δ 4.66 (s, 2H), 7.53 (d, J==8.0 Hz, 1H), 7.69 (s, 1H), 7.81 (d, J=8.0 Hz, 1H), 8.47 (s, 1H), 8.72 (s, 1H).
Quantity
320 mg
Type
reactant
Reaction Step One
Quantity
220 mg
Type
reactant
Reaction Step Two
Quantity
79 mg
Type
reactant
Reaction Step Three
Quantity
1.82 mL
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[C:8](B2OC(C)(C)C(C)(C)O2)[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].Br[C:20]1[CH:21]=[N:22][CH:23]=[C:24]([Cl:28])[C:25]=1[CH2:26][OH:27].C(Cl)Cl.C([O-])([O-])=O.[Na+].[Na+]>CN(C=O)C.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[Cl:1][C:2]1[CH:9]=[C:8]([C:20]2[CH:21]=[N:22][CH:23]=[C:24]([Cl:28])[C:25]=2[CH2:26][OH:27])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5] |f:3.4.5,7.8.9.10|

Inputs

Step One
Name
Quantity
320 mg
Type
reactant
Smiles
ClC1=C(C#N)C=CC(=C1)B1OC(C(O1)(C)C)(C)C
Step Two
Name
Quantity
220 mg
Type
reactant
Smiles
BrC=1C=NC=C(C1CO)Cl
Step Three
Name
Quantity
79 mg
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
1.82 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After letting cool to room temperature
CUSTOM
Type
CUSTOM
Details
solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in DCM
EXTRACTION
Type
EXTRACTION
Details
After extraction
CUSTOM
Type
CUSTOM
Details
with DCM and separation
CONCENTRATION
Type
CONCENTRATION
Details
the combined extracts were concentrated
CUSTOM
Type
CUSTOM
Details
purified by ISCO 12 g (0-30% EtOAc/Hep)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C#N)C=CC(=C1)C=1C=NC=C(C1CO)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 142 mg
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.